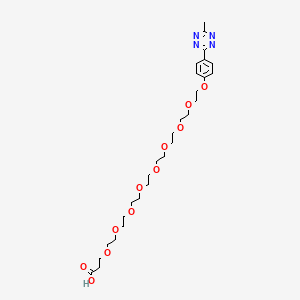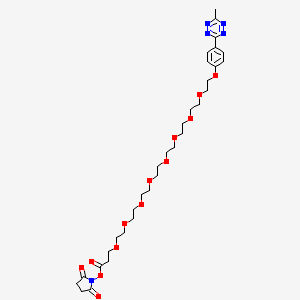
Unii-N9WN9W54QJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-1421 is a potent and selective sstr3 antagonist.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
The development of novel materials is crucial in chemical research, a fact highlighted by advancements in various industries and technologies. This is exemplified in the electronics industry where discoveries in new semiconducting materials have led to significant technological evolution, from vacuum tubes to miniature chips. Such advancements underscore the importance of innovative material synthesis in scientific research (Cushing, Kolesnichenko, & O'connor, 2004).
Translating Research into Innovations
The process of translating basic scientific research into practical innovations is a longstanding human practice. This translation is crucial for advancing society through technological innovations. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) have been pivotal in providing education, training, and financial support to foster such translation in various scientific fields (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environments in Large Scientific Applications
Large scientific applications often involve geographically dispersed scientists working collaboratively. Tools and software for creating collaborative working environments are essential in tackling remote development and data sharing challenges. Frameworks that offer application-centric facilities are particularly beneficial for large scientific applications like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Satellite Program in Aerospace Research
The University Nanosat Program (UNP) is a prime example of integrating academic research with practical application in the aerospace sector. This program has facilitated the training of aerospace professionals and the infusion of innovative methodologies and technologies into aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Nuclear Research and Collaboration
The Joint Institute for Nuclear Research (JINR) represents an international collaboration in nuclear research, combining fundamental theoretical and experimental studies with technological development and university education. It stands as an example of integrating scientific exploration with technological applications (Starchenko & Shimanskaya, 2012), (Matveev, 2016).
Ethics and Social Aspects of Scientific Research
Addressing ethical, legal, and social aspects is increasingly important in scientific research, especially in controversial areas like genomics, synthetic biology, and nanotechnology. Policy-makers and researchers are focusing on shaping technological trajectories while respecting societal concerns (Schuurbiers & Fisher, 2009).
Marine Science and Technology Transfer
Marine scientific research is vital for conservation and sustainable use of marine biodiversity. Organizations like the Intergovernmental Oceanographic Commission (IOC) play a key role in coordinating international cooperation in marine scientific research and technology transfer (Harden‐Davies, 2016).
Technology and University Education
The integration of scientific research with university education is evident in various sectors. For instance, programs like the University Nanosat Program link educational objectives with practical aerospace applications, demonstrating the importance of such integration in advancing both research and education (Hunyadi et al., 2004).
Eigenschaften
CAS-Nummer |
1235995-16-0 |
|---|---|
Produktname |
Unii-N9WN9W54QJ |
Molekularformel |
C27H24FN9O2 |
Molekulargewicht |
525.55 |
IUPAC-Name |
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C27H24FN9O2/c1-3-37-14-15(11-31-37)27(25-35-36(2)26(38)39-25)23-18(17-6-4-5-7-19(17)32-23)10-21(34-27)24-30-13-22(33-24)20-9-8-16(28)12-29-20/h4-9,11-14,21,32,34H,3,10H2,1-2H3,(H,30,33)/t21-,27-/m1/s1 |
InChI-Schlüssel |
RETOYYSEVCBIRN-JIPXPUAJSA-N |
SMILES |
CCN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK1421; MK 1421; MK-1421 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)